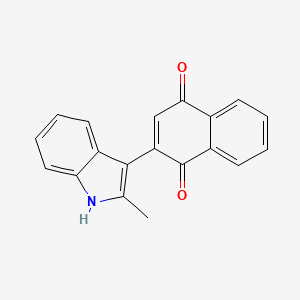

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c1-11-18(14-8-4-5-9-16(14)20-11)15-10-17(21)12-6-2-3-7-13(12)19(15)22/h2-10,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQCQKYMKWDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295910 | |

| Record name | 1,4-Naphthalenedione, 2-(2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-75-1 | |

| Record name | 1,4-Naphthalenedione, 2-(2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

B(C₆F₅)₃-Catalyzed Aqueous Phase Synthesis

Reaction Design and Mechanistic Insights

The tris(pentafluorophenyl)borane [B(C₆F₅)₃]-catalyzed coupling of 1,4-naphthoquinone and 2-methylindole in water represents a paradigm shift in sustainable synthesis. Unlike traditional transition-metal approaches, this method exploits the Lewis acidity of B(C₆F₅)₃ to activate the C3 position of indole toward electrophilic substitution. The quinone’s electron-deficient aromatic system undergoes regioselective attack by the indole’s activated C3 carbon, forming the C–C bond (Figure 1). Crucially, water acts as both solvent and proton shuttle, facilitating catalyst turnover without requiring inert atmospheres.

Optimization and Performance Metrics

Initial screening identified 3 mol% B(C₆F₅)₃ as optimal, achieving 70% yield within 2 hours at room temperature. Elevating the temperature to 60°C enhanced reaction kinetics, delivering 92% yield in the gram-scale synthesis (Table 1). The aqueous phase enabled facile product isolation via ethyl acetate extraction, with recovered water and residual catalyst reused for three cycles without significant activity loss.

Table 1. Performance of B(C₆F₅)₃-catalyzed synthesis under varying conditions

| Scale | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 0.4 mmol | 3 | 25 | 2 | 70 |

| 20 mmol | 5 | 60 | 2 | 92 |

Continuous Flow Synthesis Using Trifluoroacetic Acid

Flow Reactor Configuration and Advantages

Mokkarat et al. developed a continuous flow system employing TFA (0.3 equiv) in dichloromethane, achieving 97% yield in 4.25 minutes residence time. The reactor comprised PTFE tubing (2.96 cm³ volume) and peristaltic pumps, enabling precise control over stoichiometry and mixing (Figure 2). This approach circumvented mass transfer limitations inherent to batch reactors, particularly at scale.

Comparative Analysis with Batch Processing

Batch synthesis under identical conditions (0.3 equiv TFA, CH₂Cl₂, RT) required 5 minutes for 68% yield, highlighting the flow system’s superior efficiency (Table 2). Gram-scale production (1.17 g indole) in flow maintained 95% yield, demonstrating scalability absent in batch modes.

Table 2. Batch vs. flow synthesis performance metrics

| Parameter | Batch | Flow |

|---|---|---|

| Reaction time | 5 min | 4.25 min |

| Yield (%) | 68 | 97 |

| Gram-scale yield | N/R | 95 |

Critical Comparison of Methodologies

Environmental and Economic Considerations

The B(C₆F₅)₃ method excels in sustainability, utilizing water and enabling catalyst/solvent recycling. However, B(C₆F₅)₃’s high cost ($520/g) may limit industrial adoption. Conversely, TFA flow synthesis offers rapid, scalable production but relies on CH₂Cl₂, necessitating solvent recovery systems to mitigate environmental impact.

Substrate Scope and Limitations

Both methods accommodate diverse indole derivatives (Table 3). Electron-donating groups (e.g., 5-methoxyindole) enhance reactivity in B(C₆F₅)₃-mediated reactions, while electron-withdrawing substituents require extended reaction times. The flow system tolerates sterically hindered indoles (e.g., 1,2-dimethylindole) without yield drop-off, attributed to enhanced mixing dynamics.

Table 3. Substrate scope across catalytic systems

| Indole Derivative | B(C₆F₅)₃ Yield (%) | TFA Flow Yield (%) |

|---|---|---|

| 2-Methylindole | 92 | 97 |

| 5-Fluoroindole | 85 | 89 |

| 1,2-Dimethylindole | 78 | 94 |

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, hydroquinone derivatives, and more complex quinone structures.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a B(C₆F₅)₃-catalyzed C–C coupling reaction involving indoles and 1,4-naphthoquinones. This method is notable for its atom-economical approach and environmental benefits, as it utilizes water as a solvent and allows for the recycling of both the solvent and catalyst . The general reaction scheme is represented as follows:

Biological Activities

Research indicates that 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione exhibits significant biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. Its derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that certain derivatives demonstrated selective toxicity towards breast cancer cells while sparing normal cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione derivatives, researchers synthesized several analogs and tested their efficacy against MCF-7 (breast cancer) cells. The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 20 | MCF-7 |

| Standard Drug | 30 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial potential .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 32 |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, while the naphthoquinone moiety can participate in redox reactions, affecting cellular processes. These interactions can modulate signaling pathways and influence cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthalene-1,4-dione derivatives allows for direct comparisons based on substituent effects, synthetic methods, and biological activities. Below is a detailed analysis:

Structural and Functional Insights

- Electronic Effects: The electron-withdrawing quinone core in all derivatives facilitates redox cycling, crucial for generating reactive oxygen species (ROS) in biological systems. Substituents like indole (electron-rich) or triazole (polar) modulate electron density, affecting ROS generation efficiency .

- Solubility and Bioavailability: Alkoxy and amino derivatives () exhibit improved solubility in polar solvents, whereas the target compound’s indole group may enhance lipid membrane permeability due to its hydrophobicity .

- Crystallography: The planar naphthoquinone ring in the target compound contrasts with non-planar conformations in propargyl-substituted derivatives, influencing intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

Biological Activity

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound combines an indole moiety with a naphthalene-1,4-dione framework, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 303.31 g/mol. The unique structure allows for interactions with various biological macromolecules, making it a valuable subject for research.

Target Interactions

Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing various biochemical pathways. The mechanism of action for 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione includes:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

- Cell Cycle Arrest : Research indicates that this compound can arrest cells in the G2/M phase, inhibiting cell division.

- Tubulin Polymerization Inhibition : It has been reported to inhibit tubulin polymerization, which is crucial for cell division.

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione:

- Cell Line Studies : In vitro studies demonstrated that the compound can effectively suppress the growth of various cancer cell lines, including A549 (lung cancer) and others .

- Mechanistic Insights : The compound's ability to generate ROS is linked to its cytotoxic effects on cancer cells. This oxidative stress leads to cellular damage and apoptosis .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound:

- Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values in various assays, indicating its potential as an antimicrobial agent .

In Vitro Studies on Anticancer Activity

A notable study evaluated the effects of 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione on A549 cells:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 50 | 20 | 70 |

The results indicated a dose-dependent increase in apoptosis and a corresponding decrease in cell viability, supporting its potential as an anticancer agent .

Antimicrobial Efficacy Against MRSA

In a separate study focused on antimicrobial activity:

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione | 15 | Yes |

| Ciprofloxacin | 5 | Yes |

The compound demonstrated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin, highlighting its therapeutic potential against resistant strains .

Q & A

Q. What novel delivery systems enhance its bioavailability for therapeutic applications?

- Methodological Answer : Encapsulate in liposomes (e.g., DPPC/cholesterol) or PLGA nanoparticles to improve solubility. Characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis bag method). In vivo pharmacokinetic studies in rodents quantify Cmax and AUC improvements .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.